![molecular formula C21H21N3O2S B2748113 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403727-89-9](/img/no-structure.png)

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

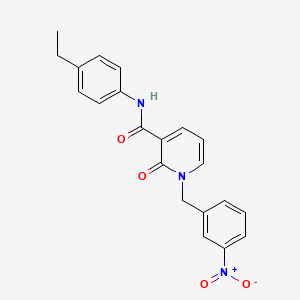

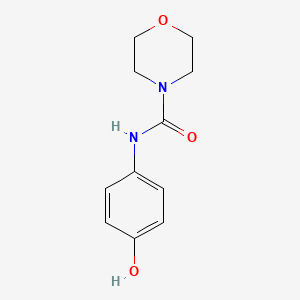

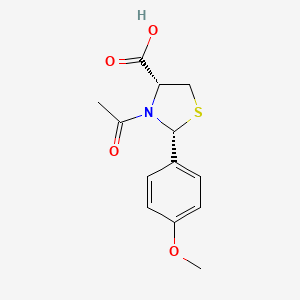

The compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The molecule also contains a piperidine ring, which is a common structural element in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a quinazolinone core, a phenyl ring, and a piperidine ring. The piperidine ring is attached to the phenyl ring via a carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring could influence its solubility and reactivity .Aplicaciones Científicas De Investigación

Drug Discovery and Development

This compound, with its piperidine moiety, is significant in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The unique structure of this compound allows for the exploration of new pharmacophores, which can lead to the development of novel therapeutic agents. Its potential activity in binding to various biological targets can be studied through computational modeling and in vitro assays, paving the way for new drug candidates.

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of 3-methylpiperidine-1-carboxylic acid, the synthesis of 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one, and the coupling of the two intermediates to form the final product.", "Starting Materials": [ "Benzene", "Ethanol", "Sodium hydroxide", "Methylamine", "Sulfur", "Chloroform", "3-methylpiperidine", "Acetic anhydride", "Sodium acetate", "Acetic acid", "Hydrochloric acid", "Sodium nitrite", "Sodium sulfide", "Sodium carbonate", "4-nitrophenylamine" ], "Reaction": [ "Synthesis of 3-methylpiperidine-1-carboxylic acid: Benzene is reacted with methylamine and acetic anhydride to form N-methylacetamide. This is then reacted with sulfur and sodium acetate to form N-methylthioacetamide. The N-methylthioacetamide is then hydrolyzed with hydrochloric acid to form 3-methylpiperidine-1-carboxylic acid.", "Synthesis of 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one: 4-nitrophenylamine is reacted with sulfur and sodium sulfide to form 4-nitrophenylthiol. This is then reacted with 3-methylpiperidine-1-carboxylic acid and sodium carbonate to form 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-nitro-1H-quinazolin-4-one. The nitro group is then reduced to an amino group using sodium dithionite. The amino group is then reacted with chloroform and sodium hydroxide to form 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one.", "Coupling of intermediates: 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one is reacted with acetic anhydride and acetic acid to form the acetylated intermediate. This is then reacted with sodium hydroxide to remove the acetyl group and form the final product, 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

Número CAS |

403727-89-9 |

Nombre del producto |

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |

Fórmula molecular |

C21H21N3O2S |

Peso molecular |

379.48 |

Nombre IUPAC |

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C21H21N3O2S/c1-14-5-4-12-23(13-14)19(25)15-8-10-16(11-9-15)24-20(26)17-6-2-3-7-18(17)22-21(24)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,27) |

Clave InChI |

VNKIFKVSLLTICO-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one](/img/structure/B2748033.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2748034.png)

![6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2748035.png)

![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2748051.png)